Intracellular Cystine Loading: CDME vs. L‑Cystine – Membrane Permeability and Functional Impact
CDME dihydrochloride enables intracellular cystine loading that cannot be achieved with the parent amino acid L‑cystine. In rabbit proximal convoluted tubules perfused in vitro, bath application of 0.5 mM CDME reduced volume absorption (Jv) from 0.67 ± 0.07 to 0.15 ± 0.09 nl/mm·min (P<0.01), bicarbonate transport (JTCO2) from 47.2 ± 4.9 to 11.1 ± 2.8 pmol/mm·min (P<0.001), and glucose transport (JGLU) from 34.1 ± 1.5 to 19.7 ± 1.5 pmol/mm·min (P<0.001) [1]. L‑Cystine at equivalent concentrations produces no measurable transport inhibition because it cannot cross the luminal membrane. This functional silencing of proximal tubule transport is the hallmark of the Fanconi syndrome model in cystinosis research.
| Evidence Dimension | Inhibition of renal proximal tubule transport (volume absorption, Jv) |
|---|---|
| Target Compound Data | 0.5 mM CDME: Jv reduced by 78% (0.67 → 0.15 nl/mm·min) |
| Comparator Or Baseline | 0.5 mM L‑Cystine: No significant inhibition of transport |
| Quantified Difference | CDME produces a 78% reduction in Jv at a concentration where L‑cystine is inactive |
| Conditions | Rabbit proximal convoluted tubules perfused in vitro at 37°C |
Why This Matters
For researchers establishing a cystinosis disease model, only CDME—not L‑cystine—can rapidly and quantifiably recapitulate the tubular transport defect.
- [1] Salmon, R. F., & Baum, M. (1990). Intracellular cystine loading inhibits transport in the rabbit proximal convoluted tubule. Journal of Clinical Investigation, 85(2), 340–347. View Source
